molecular formula C12H12N2O2 B2919268 6,6''-Dimethoxy-2,2''-bipyridine CAS No. 39858-88-3

6,6''-Dimethoxy-2,2''-bipyridine

Cat. No.: B2919268
CAS No.: 39858-88-3
M. Wt: 216.24
InChI Key: VTQFXXAIEGWEIA-UHFFFAOYSA-N
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Description

Significance of Bipyridine Ligands in Modern Chemistry

2,2'-Bipyridine (B1663995) (bpy) and its derivatives are among the most extensively studied classes of ligands in coordination chemistry, a distinction held for over a century. nih.gov First synthesized in 1888, 2,2'-bipyridine's ability to act as a robust bidentate chelating ligand, binding to metal ions through its two nitrogen atoms, has made it a cornerstone in the development of coordination chemistry. nih.govwisdomlib.org This chelation results in the formation of stable, often charged, complexes with a wide array of metal cations. acs.orgresearchgate.net The versatility of bipyridine ligands stems from their exceptional redox stability and the relative ease with which they can be functionalized, allowing for the fine-tuning of their electronic and steric properties. acs.orgresearchgate.net These characteristics have led to their widespread use in fields as diverse as catalysis, materials science, and supramolecular chemistry. nih.govresearchgate.net The coordination compounds of bipyridines have been instrumental in advancing our understanding of fundamental chemical processes, including the thermodynamics and kinetics of metal complexation, as well as the photophysical and electrochemical behavior of the resulting complexes. nih.gov

The Unique Role of 6,6''-Dimethoxy-2,2''-bipyridine in Ligand Design

Among the vast family of substituted bipyridines, this compound stands out due to the specific electronic and steric influences of its methoxy (B1213986) groups. The placement of these groups at the 6 and 6' positions, adjacent to the coordinating nitrogen atoms, introduces significant steric hindrance. This bulkiness can influence the coordination geometry of the resulting metal complexes, often forcing them into distorted arrangements. nih.gov

Electronically, the methoxy groups are electron-donating through a positive mesomeric effect (+M), which increases the electron density on the pyridine (B92270) rings. acs.org This enhanced electron-donating ability can affect the photophysical and electrochemical properties of the metal complexes. For instance, it can lead to a red-shift in the metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectra of their ruthenium(II) complexes. tandfonline.com Despite the increased electron density, the ligand exhibits low basicity. acs.org The unique combination of steric bulk and electronic properties makes this compound a valuable tool for probing the mechanisms of catalytic reactions and for designing materials with specific luminescent properties. rsc.orgnih.gov

Historical Context and Evolution of Research on this compound

The study of 2,2'-bipyridine and its derivatives dates back to the late 19th century, with Fritz Blau's initial synthesis and exploration of its coordination chemistry. nih.gov While early research focused on the parent bipyridine and its simple derivatives, the 20th and 21st centuries have seen a surge in the development of more complex, functionalized bipyridines.

Research specifically targeting this compound has gained momentum as chemists have sought to understand and exploit the influence of substituents on the properties of bipyridine-metal complexes. It has been utilized as a precursor for the synthesis of other important ligands, such as 6,6′-dihydroxy-2,2′-bipyridine. researchgate.net Investigations into its coordination behavior with various transition metals, including palladium(II), platinum(II), and gold(III), have revealed a rich and sometimes unexpected chemistry, including instances of C-H bond activation to form cyclometalated complexes. acs.orgresearchgate.net The evolution of sophisticated analytical techniques has allowed for detailed characterization of these complexes and their often intricate structures, furthering our understanding of metal-ligand interactions and paving the way for their application in advanced materials and catalysis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(6-methoxypyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQFXXAIEGWEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=NC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 6,6 Dimethoxy 2,2 Bipyridine

Homocoupling Approaches for 6,6''-Dimethoxy-2,2''-bipyridine Synthesis

Homocoupling reactions, which involve the coupling of two identical molecules, represent a direct and efficient approach to symmetrical bipyridines like this compound.

The Ullmann coupling, a classic method for the synthesis of biaryls, typically involves the copper-mediated coupling of aryl halides. While traditionally requiring harsh reaction conditions, modern modifications have enabled this reaction to proceed under milder conditions. For the synthesis of this compound, a room temperature Ullmann coupling promoted by copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been reported as an effective method. core.ac.uk This approach offers the advantage of proceeding at ambient temperature, which can improve the tolerance of other functional groups. The classical Ullmann reaction often involves high temperatures and stoichiometric amounts of copper, but newer catalytic systems have been developed. beilstein-journals.orgmdpi.com

Starting Material Catalyst/Reagent Conditions Product Reference
2-halo-6-methoxypyridineCuTCRoom TemperatureThis compound core.ac.uk

Table 1: Ullmann Coupling for this compound Synthesis.

Nickel-catalyzed reductive homocoupling of 2-halopyridines has emerged as a powerful and efficient method for the synthesis of symmetrical 2,2'-bipyridines. acs.orgmdpi.comnih.gov This approach often utilizes a nickel catalyst in the presence of a reducing agent. A notable synthesis of this compound involves the coupling of 2-chloro-6-methoxypyridine (B123196) using a nickel bromide-triphenylphosphine complex and zinc powder, affording the product in a high yield of 90%. oup.com Other nickel-based catalytic systems, sometimes without the need for an external ligand, have also been developed for the synthesis of various symmetrical bipyridines. acs.orgnih.govnih.gov The choice of reducing agent can be crucial; for instance, manganese powder has been successfully employed as a reductant in ligand-free nickel-catalyzed dimerizations. nih.gov

Starting Material Catalyst Reductant Solvent Yield Reference
2-Chloro-6-methoxypyridineNiBr₂(PPh₃)₂ZnTHF90% oup.com
2-HalopyridinesNiCl₂·6H₂OZnDMFVaries acs.orgnih.gov
4-tert-butyl-2-chloropyridineNiBr₂·3H₂OMnDMF81% nih.gov

Table 2: Nickel-Catalyzed Reductive Homocoupling for Symmetrical Bipyridines.

Cross-Coupling Reactions in the Synthesis of Substituted Bipyridines

Cross-coupling reactions provide a versatile platform for the synthesis of both symmetrical and unsymmetrical bipyridines, allowing for the combination of two different pyridine (B92270) fragments.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. nih.gov This reaction has been widely applied to the synthesis of bipyridine structures. mdpi.com Although the direct Suzuki-Miyaura synthesis of this compound is not extensively detailed in the provided context, the synthesis of related structures like 6-methoxy-2,2'-bipyridine (B1349404) has been accomplished using this methodology. researchgate.netmdpi.com The reaction typically involves the coupling of a halopyridine with a pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The stability of the 2-pyridylboron compounds was historically a challenge, but the development of stabilized 2-pyridylboronic acid esters has made this a more viable route. researchgate.net

General Reactants Catalyst Typical Conditions Product Type Reference
Halopyridine + Pyridylboronic acid/esterPd catalyst (e.g., Pd(OAc)₂)Base, SolventSubstituted Bipyridine mdpi.comresearchgate.net

Table 3: Generalized Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis.

Derivatization Pathways from this compound

The methoxy (B1213986) groups in this compound serve as useful handles for further functionalization, most notably through their conversion to hydroxyl groups.

The demethylation of this compound to produce 6,6''-dihydroxy-2,2''-bipyridine is a key transformation. core.ac.uk This hydrolysis step is crucial for the synthesis of the corresponding dihydroxyl ligand, which is an important component in the design of various metal complexes and catalysts. While the specific conditions for this hydrolysis are not detailed in the provided search results, it is a common transformation in organic synthesis, often achieved using strong acids or other demethylating agents. The resulting 6,6''-dihydroxy-2,2''-bipyridine is a valuable building block in its own right. fishersci.com

Starting Material Transformation Product Significance Reference
This compoundHydrolysis/Demethylation6,6''-Dihydroxy-2,2''-bipyridineSynthesis of dihydroxyl ligand core.ac.uk

Table 4: Derivatization of this compound.

Synthesis of Novel Functionalized Derivatives from 6,6'-Dimethoxy-2,2'-bipyridine Precursors

The 6,6'-dimethoxy-2,2'-bipyridine scaffold serves as a valuable precursor for the synthesis of a variety of functionalized derivatives. The presence of the methoxy groups offers opportunities for chemical modification, either through direct reaction at these sites or by influencing the reactivity of the bipyridine core. Key synthetic strategies include demethylation to reveal hydroxyl functionalities, C-H bond activation to form cyclometalated complexes, and the formation of various metal complexes where the parent ligand is retained.

Demethylation to 6,6'-Dihydroxy-2,2'-bipyridine

A significant derivatization of 6,6'-dimethoxy-2,2'-bipyridine is its conversion to 6,6'-dihydroxy-2,2'-bipyridine. This transformation is typically achieved by treatment with a strong acid, which cleaves the methyl ether bonds. The resulting dihydroxy derivative is a versatile ligand in its own right, with the hydroxyl groups capable of participating in hydrogen bonding and acting as proton-responsive sites.

A common method for this demethylation involves refluxing the starting material with hydrobromic acid in acetic acid. amazonaws.com This process effectively removes the methyl groups, yielding the desired dihydroxy product.

Table 1: Synthesis of 6,6'-Dihydroxy-2,2'-bipyridine

Precursor Reagents and Conditions Product Reference

C-H Bond Activation and Cyclometalation

The electronic properties of 6,6'-dimethoxy-2,2'-bipyridine facilitate the activation of C-H bonds within the pyridine rings, leading to the formation of cyclometalated complexes. This "rollover" cyclometalation has been observed with several transition metals, including gold, palladium, and platinum.

In a notable example, the reaction of 6,6'-dimethoxy-2,2'-bipyridine with gold(III) acetate (B1210297) leads to the selective activation of the C(3)-H bond of one of the pyridine rings, forming a stable cycloaurated derivative. researchgate.netacs.org This type of reaction highlights the potential to introduce functionality at specific positions on the bipyridine core, which might otherwise be difficult to access.

Similarly, reactions with palladium(II) and platinum(II) precursors can yield cyclometalated complexes resulting from either C(sp²)-H or C(sp³)-H bond activation, depending on the specific reaction conditions and metal precursor used. acs.org For instance, monodemethylation can occur as a side reaction, leading to new ligands and complexes. acs.org

Table 2: Cyclometalated Derivatives from 6,6'-Dimethoxy-2,2'-bipyridine

Metal Precursor Resulting Derivative Type Activated Bond Reference
Gold(III) acetate "Rollover" cycloaurated gold(III) complex C(3)-H researchgate.netacs.org
Palladium(II) salts Cyclometalated Pd(II) complexes C(sp²)-H or C(sp³)-H acs.org

Formation of Metal Complexes

Beyond reactions that modify the ligand itself, 6,6'-dimethoxy-2,2'-bipyridine is extensively used as a ligand in coordination chemistry. It forms stable complexes with a variety of transition metals, and the resulting complexes can be considered functionalized derivatives with tailored electronic and photophysical properties.

For instance, ruthenium complexes incorporating 6,6'-dimethoxy-2,2'-bipyridine have been synthesized and studied. rsc.org In these complexes, the methoxy groups can influence the properties of the metal center, such as its redox potentials and the quantum yields of photophysical processes. The steric bulk of the methoxy groups can also play a crucial role in the stability and reactivity of the resulting complexes. rsc.org

Another example is the synthesis of ruthenium carbonyl complexes where a derivative, 6,6'-dimethoxycarbonyl-2,2'-bipyridine, acts as a bidentate ligand. nih.gov This demonstrates that the core bipyridine structure can be further functionalized at the 6 and 6' positions to create ligands for specific applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
6,6'-Dimethoxy-2,2'-bipyridine
6,6'-Dihydroxy-2,2'-bipyridine
Gold(III) acetate
Palladium(II) salts
Platinum(II) salts
Ruthenium complexes

Coordination Chemistry of 6,6 Dimethoxy 2,2 Bipyridine

General Ligand Properties and Coordination Modes of 6,6''-Dimethoxy-2,2''-bipyridine

The coordination behavior of this compound is primarily defined by its classic bidentate nature and the electronic influence of its methoxy (B1213986) substituents.

Bidentate N,N'-Chelating Behavior

This compound (bipy2OMe) typically acts as a neutral bidentate N,N'-chelating ligand, forming stable complexes with a variety of transition metals. acs.orgacs.org This coordination mode is analogous to that of the parent 2,2'-bipyridine (B1663995) ligand, where the two nitrogen atoms of the pyridine (B92270) rings bind to a metal center to form a five-membered chelate ring. This behavior has been observed in the formation of adducts with metals such as palladium(II) and platinum(II), yielding complexes with the general formula [M(bipy2OMe)Cl2]. acs.orgacs.org The synthesis of such complexes often involves the reaction of the ligand with the corresponding metal chlorides or acetates. acs.org

Influence of Methoxy Substituents on Coordination Environment

The methoxy groups at the 6 and 6' positions of the bipyridine ring exert a significant steric and electronic influence on the coordination environment. unito.itnih.gov Sterically, the methoxy groups can cause distortions in the resulting metal complexes. nih.gov Electronically, these groups are electron-donating, which can affect the redox properties and reactivity of the metal center. unito.it For instance, in copper complexes, the presence of methoxy groups has been shown to influence the coordination geometry, leading to a dynamic equilibrium between different coordination modes. unito.it This electronic influence is also a key factor in the propensity of this ligand to undergo C-H bond activation and cyclometalation, as discussed in the following sections.

Cyclometalation and C-H Bond Activation with this compound

A fascinating aspect of the reactivity of this compound is its ability to undergo intramolecular C-H bond activation, leading to the formation of cyclometalated complexes. This process involves the cleavage of a C-H bond and the formation of a new metal-carbon bond, resulting in a more rigid and often more stable complex.

Gold(III)-Mediated C(3)-H Bond Activation and "Rollover" Cycloaurated Derivatives

The reaction of this compound with gold(III) acetate (B1210297) leads to the exclusive formation of a "rollover" cycloaurated derivative. acs.orgresearchgate.netacs.org This process involves the activation of the C(3)-H bond of one of the pyridine rings, forming a stable Au-C bond. acs.orgresearchgate.net The term "rollover" describes the conformational change of the bipyridine ligand from its typical N,N'-chelating mode to a N,C-coordination mode, where one pyridine ring is twisted to allow for the C-H activation. researchgate.netacs.org The resulting complex, [Au(bipy2OMe-H)(OAc)2], features a five-membered chelate ring formed by the gold atom, one nitrogen atom, and the carbon atom at the 3-position of the activated pyridine ring. researchgate.net The reaction is highly regioselective, with no evidence for the activation of the C-H bonds of the methoxy groups in this case. acs.orgresearchgate.net

PrecursorProductSolventConditionsYieldReference
Au(OAc)₃[Au(bipy2OMe-H)(OAc)₂]Acetic AcidRefluxNot specified researchgate.net
Na[AuCl₄]·2H₂O[Au(bipy2OMe)Cl₃]Acetic AcidRefluxNot specified acs.org

Palladium(II) Cyclometalated Complexes via C-H Bond Activation

Palladium(II) complexes of this compound also exhibit C-H activation, leading to cyclometalated products. acs.orgacs.org Depending on the reaction conditions, activation can occur at either the sp2-hybridized C(3)-H bond of a pyridine ring or the sp3-hybridized C-H bond of a methoxy group. acs.orgacs.org For example, the reaction of bipy2OMe with palladium(II) acetate in glacial acetic acid at room temperature for an extended period can lead to the formation of [Pd(bipyOMe,OCH2)(OAc)], where one of the methoxy groups has been activated. acs.org Conversely, under reflux conditions in acetic acid, the "rollover" cyclometalated dinuclear complex [Pd(bipy2OMe-H)(OAc)]₂ is formed via activation of the C(3)-H bond. acs.org This dinuclear complex can be converted to the corresponding chloro-bridged dimer, [Pd(bipy2OMe-H)Cl]₂, upon treatment with LiCl. acs.org

PrecursorProductSolventConditionsYieldReference
Pd(OAc)₂[Pd(bipyOMe,OCH2)(OAc)]Glacial Acetic AcidRoom Temperature, 7 days87% acs.org
Pd(OAc)₂[Pd(bipy2OMe-H)(OAc)]₂Acetic AcidRefluxModerate acs.org
[Pd(bipy2OMe-H)(OAc)]₂[Pd(bipy2OMe-H)Cl]₂AcetoneNot specifiedNot specified acs.org

Platinum(II) Cyclometalated Systems and Rollover Coordination

Similar to gold(III) and palladium(II), platinum(II) also promotes the cyclometalation of this compound. acs.orgacs.orgmdpi.com The reaction of bipy2OMe with cis-[Pt(DMSO)₂Cl₂] in refluxing dichloromethane (B109758) results in the formation of the "rollover" cyclometalated dinuclear complex [Pt(bipy2OMe-H)Cl]₂. acs.org This demonstrates that even with electron-poor platinum(II) starting materials, the C(3)-H bond activation can be achieved. acs.org The formation of these rollover complexes highlights the unique reactivity imparted by the this compound ligand, facilitating C-H activation pathways that are less common for the unsubstituted bipyridine ligand. mdpi.com

PrecursorProductSolventConditionsYieldReference
cis-[Pt(DMSO)₂Cl₂][Pt(bipy2OMe-H)Cl]₂DichloromethaneRefluxNot specified acs.org

Competition Between C(sp2)-H and C(sp3)-H Bond Activations

The coordination behavior of this compound (bipy2OMe) is marked by a fascinating competition between the activation of different types of carbon-hydrogen bonds. Specifically, studies have revealed a contest between the activation of the aromatic C(sp2)-H bond at the 3-position of the pyridine ring and the aliphatic C(sp3)-H bond of the methoxy substituents. The outcome of this competition is highly dependent on the metal precursor and the reaction conditions. mdpi.com

Research involving palladium(II) and platinum(II) precursors has demonstrated the ligand's versatile reactivity. researchgate.netacs.org Depending on the specific reactants, this compound can act as a classic neutral N,N-chelating ligand, a cyclometalated N,N,C-anionic ligand through the activation of a methoxy C(sp3)-H bond, or as a "rollover" cyclometalated N,C-anionic ligand via activation of an aromatic C(3)-H bond. researchgate.net

For instance, the reaction of bipy2OMe with gold(III) acetate leads exclusively to a cyclometalated gold(III) derivative by activating the C(3)−H bond of a pyridine ring. researchgate.netacs.org In contrast, reactions with palladium(II) and platinum(II) can yield different products. The regioselectivity of these C-H activation processes is influenced by several factors, and minor adjustments to the ligand's structure or the reaction conditions can lead to different structural outcomes. mdpi.com This balance between C(sp2)-H and C(sp3)-H bond activation highlights the nuanced reactivity of the this compound framework. researchgate.net

Table 1: C-H Bond Activation Pathways of this compound

Metal Precursor Activated Bond Type Resulting Ligand Behavior Reference
Au(OAc)₃ C(sp2)-H (aromatic) "Rollover" N,C-cyclometalated researchgate.netacs.org
Palladium(II) salts C(sp3)-H (methoxy) or C(sp2)-H N,N,C-cyclometalated or N,C-cyclometalated researchgate.net
Platinum(II) salts C(sp3)-H (methoxy) or C(sp2)-H N,N,C-cyclometalated or N,C-cyclometalated researchgate.net

Complexation with Diverse Transition Metals Utilizing this compound

The this compound ligand and its analogues are utilized in the formation of complexes with a wide array of transition metals. The substituents on the bipyridine core significantly influence the resulting complexes' physical and chemical properties, including their stability and redox potentials. biosynth.com

Copper Complexes of this compound

Copper(I) complexes have been synthesized using derivatives of 6,6''-disubstituted-2,2'-bipyridine, such as those bearing carboxylic acid groups. rsc.org For example, the copper(I) complex [Cu(3)₂][PF₆], where '3' is 4,4′-di(2-furyl)-6,6′-dimethyl-2,2′-bipyridine, has been characterized. rsc.org The methyl groups in analogues like 6,6'-dimethyl-2,2'-bipyridyl (dmbpy) create significant steric hindrance, which typically leads to the formation of distorted tetrahedral complexes. nih.gov This steric effect is a common strategy for controlling coordination geometry. A number of distorted tetrahedral [Cu(dmbpy)₂]⁺ cations have been reported and structurally characterized. nih.gov

Iron Complexes Incorporating this compound Derivatives

Iron(II) complexes have been formed with derivatives of this compound. The reaction of anhydrous iron(II) chloride (FeCl₂) with 6,6'-dimethyl-2,2'-bipyridyl (dmby) in a non-aqueous medium yields a yellow, high-spin, tetrahedral complex, FeCl₂(dmby). researchgate.net However, the reaction environment is critical; using FeCl₂·4H₂O in hydrochloric acid results in protonated dmby ligands and the formation of [H₂dmby][FeCl₄] and [Hdmby][FeCl₄] instead of a direct coordination complex. researchgate.net Additionally, patents have described the formation of tris-ligand complexes of iron with the isomeric 4,4'-dimethoxy-2,2'-bipyridine (B102126). google.com

Ruthenium Complexes of this compound Analogues

Analogues of this compound have been successfully incorporated into ruthenium complexes. The reaction of 6,6'-dimethoxycarbonyl-2,2'-bipyridine with a tricarbonyldichlororuthenium(II) dimer yields the complex Ru(L₃)(CO)₂Cl₂, where the ligand coordinates as a bidentate through its bipyridyl nitrogens. nih.govacs.org The structure of this complex has been confirmed by X-ray crystallography. nih.govacs.org The coordination of the pyridyl nitrogens to the ruthenium center was verified using ¹⁵N NMR spectroscopy, which showed significant upfield shifts. nih.govacs.org Other research has focused on ruthenium complexes with related ligands, such as 4,4'-dimethoxy-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine (B1328779), to study how steric and electronic effects of the substituents influence the complexes' properties. tandfonline.com

Complexes with Cobalt(II), Zinc(II), and Cadmium(II)

Cobalt(II) readily forms complexes with derivatives of this compound. Using the analogue 6,6'-dimethyl-2,2'-bipyridine (dmbpy), tetrahedral complexes such as [CoCl₂(C₁₂H₁₂N₂)] and [CoBr₂(C₁₂H₁₂N₂)] have been synthesized and structurally characterized. nih.govnih.gov In these compounds, the Co(II) atom is four-coordinated by the two nitrogen atoms of the bipyridine ligand and two terminal halide atoms, resulting in a distorted tetrahedral geometry. nih.govnih.gov The synthesis of a novel complex, [CoII(2)(TfO)₂], featuring the ligand 6,6′-di-(8″-quinoline)-2,2′-bipyridine, has also been reported, where the ligand coordinates in a tetradentate fashion. mdpi.com

Zinc(II) complexes with various substituted bipyridines, including dimethoxy derivatives, have been investigated. A Zn(II) complex with the isomeric 4,4'-dimethoxy-2,2'-bipyridine, Zn(²Meobpy)₃₂, has been synthesized and its molecular structure elucidated by single-crystal X-ray diffraction. nih.gov Other studies have focused on Zn(II) complexes with ligands like dimethyl 2,2′-bipyridine-4,5-dicarboxylate, forming tetrahedral complexes with the general formula [Zn(py-2py)X₂] (where X = Cl⁻ or Br⁻). mdpi.com These complexes adopt a slightly distorted tetrahedral geometry. mdpi.com

Cadmium(II) complexes with bipyridine ligands containing 6,6'-substituents have been prepared. The compound dichlorido(6,6'-dimethyl-2,2'-bipyridine-κ²N,N')cadmium(II), [CdCl₂(C₁₂H₁₂N₂)], has been synthesized by reacting 6,6'-dimethyl-2,2'-bipyridine with CdCl₂·H₂O. nih.gov In this complex, the cadmium(II) ion is four-coordinated in a distorted tetrahedral geometry by the two nitrogen atoms from the ligand and two terminal chlorine atoms. nih.gov The crystal structure is further stabilized by intermolecular C—H⋯Cl hydrogen bonds and π–π stacking interactions. nih.gov

Table 2: Selected Structural Data for Co(II), Zn(II), and Cd(II) Complexes with Bipyridine Derivatives

Complex Metal Ion Ligand Derivative Coordination Geometry Key Bond Lengths (Å) Reference
[CoCl₂(C₁₂H₁₂N₂)] Co(II) 6,6'-dimethyl-2,2'-bipyridine Distorted Tetrahedral - nih.gov
[CoBr₂(C₁₂H₁₂N₂)] Co(II) 6,6'-dimethyl-2,2'-bipyridine Distorted Tetrahedral Co-N1: 2.044, Co-N2: 2.037 nih.gov
[Zn(py-2py)Cl₂] Zn(II) dimethyl 2,2′-bipyridine-4,5-dicarboxylate Distorted Tetrahedral - mdpi.com
[CdCl₂(C₁₂H₁₂N₂)] Cd(II) 6,6'-dimethyl-2,2'-bipyridine Distorted Tetrahedral Cd-N1: 2.268, Cd-N2: 2.275 nih.gov

Osmium Complexes Featuring this compound

Osmium complexes incorporating dimethoxy-bipyridine ligands have been prepared. A patented process describes the synthesis of a tris(4,4'-dimethoxy-2,2'-bipyridine)osmium complex by reacting K₂OsCl₆ with the ligand in a solvent mixture. google.com The same source also details the preparation of the intermediate bis(4,4'-dimethoxy-2,2'-bipyridine)Cl₂ osmium complex. google.com Furthermore, the hexahydride complex OsH₆(PⁱPr₃)₂ has been shown to promote the C-H bond activation of related ligands like 6-phenyl-2,2'-bipyridine (B1228381) and 6-methyl-2,2'-bipyridine. csic.es These reactions result in "rollover cyclometalation" products, demonstrating the reactivity of the bipyridine framework with osmium centers. csic.es

Scandium Complexes and Electronic Structure Investigations

The coordination chemistry of 6,6'-Dimethoxy-2,2'-bipyridine with scandium is not extensively documented in dedicated studies. However, insights can be drawn from research on scandium complexes with the parent 2,2'-bipyridine (bpy) ligand, which provides a foundational understanding of their potential electronic structures.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure of organometallic scandium-bipyridine complexes. acs.orgnih.gov For instance, investigations into the diamagnetic dimeric complex, [CpSc(bpy)(μ-Cl)]₂ (where Cp is the pentamethylcyclopentadienyl anion), have revealed significant details. acs.orgnih.gov In this complex, the calculations successfully reproduce the crystallographically observed intramolecular π-π interaction between two N,N'-coordinated π-radical bipyridine anions, which leads to a singlet (S=0) ground state. acs.orgnih.gov

Another example is the paramagnetic mononuclear species [(η⁵-C₅H₄(CH₂)₂N(CH₃)₂)Sc(bpy)₂]. acs.orgnih.gov For this complex, DFT studies accurately predict a small singlet-triplet energy gap of approximately 600 cm⁻¹. This gap arises from the antiferromagnetic coupling between the two bipyridine radical anion (bpy•⁻) ligands in the singlet state and the ferromagnetic coupling in the triplet excited state. acs.orgnih.gov These studies underscore the non-innocent character of the bipyridine ligand in scandium complexes, where it actively participates in the electronic structure by accessing different oxidation states (neutral bpy⁰, radical anion bpy•⁻, or dianion bpy²⁻). acs.orgnih.gov

While these findings are for the unsubstituted bipyridine, they establish a framework for predicting the behavior of the 6,6'-dimethoxy derivative. The electron-donating methoxy groups would be expected to influence the electronic properties of the bipyridine framework, potentially affecting the stability of the different ligand oxidation states and the magnetic properties of the resulting scandium complexes.

Structurally, scandium nitrate (B79036) has been shown to form a dimeric, di-hydroxy bridged complex with 2,2'-bipyridine, formulated as [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]. osti.gov In this structure, the scandium centers are eight-coordinate. osti.gov This contrasts with the ten-coordinate mononuclear complexes typically formed with larger lanthanide ions, highlighting the influence of ionic radius on the resulting coordination geometry. osti.gov

Table 1: Investigated Scandium-Bipyridine Complexes and Their Electronic Features

Complex FormulaMetal CenterBipyridine LigandKey Electronic FeatureReference
[Cp*Sc(bpy)(μ-Cl)]₂Sc(III)2,2'-bipyridine (bpy)Intramolecular π-π interaction of (bpy•⁻) ligands; S=0 ground state. acs.orgnih.gov
[(η⁵-C₅H₄(CH₂)₂N(CH₃)₂)Sc(bpy)₂]Sc(III)2,2'-bipyridine (bpy)Antiferromagnetic coupling of (bpy•⁻) ligands; small singlet-triplet gap. acs.orgnih.gov
[(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]Sc(III)2,2'-bipyridine (bipy)Eight-coordinate scandium centers in a hydroxy-bridged dimer. osti.gov

Stereoelectronic Influences on the Coordination Behavior of this compound Ligands

The coordination behavior of 6,6'-Dimethoxy-2,2'-bipyridine (referred to as bipy₂OMe) is significantly shaped by the stereoelectronic properties of the two methoxy groups located at the 6 and 6' positions. These substituents exert both steric and electronic effects that dictate the reaction pathways and the structure of the resulting metal complexes.

The steric bulk of the methoxy groups adjacent to the nitrogen donor atoms plays a crucial role. This steric hindrance can influence the regioselectivity of processes like C-H bond activation. mdpi.com In substituted bipyridines, C-H activation often occurs on the substituted ring. mdpi.com Furthermore, studies on related 6-substituted bipyridines have shown that the bulkiness of the substituent can accelerate cyclometalation processes. mdpi.commdpi.com

Electronically, the methoxy group is an electron-donating group. This electronic influence modifies the reactivity of the ligand and the resulting complexes. When 6,6'-dimethoxy-2,2'-bipyridine reacts with palladium(II) and platinum(II) salts, the outcome is highly dependent on the reaction conditions and the metal precursor. acs.org The reactions can yield simple neutral adducts, such as [M(bipy₂OMe)Cl₂], or proceed to form cyclometalated derivatives. acs.org In some cases, monodemethylation of one methoxy group can occur, leading to complexes of the new ligand 6-hydroxy-6'-methoxy-2,2'-bipyridine. acs.org

The interplay of these stereoelectronic factors is particularly evident in "rollover" cyclometalation reactions. This process involves the initial chelation of the bidentate ligand, followed by the decoordination of one nitrogen atom, rotation of the pyridine rings, and subsequent activation of a remote C-H bond, typically at the C(3) position. mdpi.com The presence of substituents like the methoxy group can guide this intricate sequence. For instance, in reactions of rhodium complexes with substituted pyridyl systems, an OMe substituent adjacent to the nitrogen atom has been shown to direct the reaction exclusively towards alkenylated products, preventing annulation pathways that are observed with other substituents. acs.org This demonstrates a clear stereoelectronic guidance of the C-H functionalization pathway.

Reactivity and Transformation of this compound Coordination Complexes

Protonation Reactions and Reversibility of Rollover Processes

A key feature of rollover cyclometalated complexes is the reversibility of the C-H activation process, which can often be triggered by protonation. mdpi.com This reactivity is well-documented for complexes involving substituted bipyridine ligands, including those with methoxy groups.

The uncoordinated nitrogen atom in a rollover complex provides a nucleophilic center that can be readily protonated. mdpi.com This protonation event can initiate a "retro-rollover" reaction, leading to the cleavage of the metal-carbon bond and the reformation of a standard bidentate N,N'-coordinated ligand.

A specific example involves the platinum(II) rollover complex [Pt(bpy⁶OMe-H)(PPh₃)Me)], which contains a cyclometalated 6-methoxy-2,2'-bipyridine (B1349404) ligand. mdpi.comresearchgate.net Treatment of this complex with a strong acid, such as [H₃O·18-crown-6][BF₄], results in a retro-rollover reaction. mdpi.comresearchgate.net The final product is the cationic adduct [Pt(bpy⁶OMe)(PPh₃)Me]⁺, where the bipyridine ligand is now coordinated in the conventional N,N' chelate fashion. mdpi.comresearchgate.net This transformation highlights the reversible nature of the rollover cyclometalation, which can be controlled by the addition or removal of a proton. The ability of these ligands to switch between different coordination modes based on simple chemical stimuli classifies them as "ligands with multiple personalities," which can actively modulate the reactivity of the metal center. mdpi.com

Table 2: Protonation-Induced Retro-Rollover Reaction

Starting ComplexReagentProductReaction TypeReference
[Pt(bpy⁶OMe-H)(PPh₃)Me][H₃O·18-crown-6][BF₄][Pt(bpy⁶OMe)(PPh₃)Me]⁺Retro-rollover mdpi.comresearchgate.net

Redox Behavior and Oxidation States of Metal Centers in Complexes

The 6,6'-dimethoxy-2,2'-bipyridine ligand supports a variety of metal oxidation states and participates in the redox chemistry of its complexes. The electronic properties of the ligand, influenced by the electron-donating methoxy groups, can stabilize different oxidation states of the coordinated metal center.

Studies on homoleptic copper(I) complexes with substituted bipyridines, including [Cu(6,6'-dimethoxy-2,2'-bipyridine)₂]⁺, have explored their redox behavior. researchgate.netrsc.orgnih.gov Using a combination of techniques including cyclic voltammetry, UV-Vis-NIR and Raman spectroscopies, and DFT calculations, the reversible oxidation of these Cu(I) complexes has been investigated. researchgate.netrsc.org The oxidation process involves a change in the oxidation state of the copper ion from Cu(I) to Cu(II). researchgate.netrsc.orgnih.gov This reversible redox cycle is crucial for the potential application of these complexes as catalysts in partial oxygenation reactions. researchgate.netrsc.orgnih.govrsc.org

The coordination of 6,6'-dimethoxy-2,2'-bipyridine is not limited to first-row transition metals. It has been shown to react with gold(III) acetate, Au(OAc)₃. researchgate.net This reaction does not result in a simple adduct but leads to the activation of a C(3)-H bond on one of the pyridine rings, forming the cycloaurated Au(III) complex [Au(bipy₂OMe-H)(OAc)₂]. researchgate.net This demonstrates the ability of the ligand to facilitate C-H activation with a high-valent metal center, preserving the Au(III) oxidation state in the final organometallic product.

Table 3: Redox Behavior and Oxidation States in 6,6'-Dimethoxy-2,2'-bipyridine Complexes

Metal PrecursorLigandResulting Complex/SpeciesMetal Oxidation State ChangeKey ObservationReference
Cu(I) source6,6'-dimethoxy-2,2'-bipyridine[Cu(bipy₂OMe)₂]⁺Cu(I) ↔ Cu(II)Reversible oxidation studied for catalytic applications. researchgate.netrsc.org
Au(OAc)₃6,6'-dimethoxy-2,2'-bipyridine[Au(bipy₂OMe-H)(OAc)₂]Au(III) → Au(III)C-H bond activation to form a stable Au(III) cyclometalated complex. researchgate.net

Catalytic Applications of 6,6 Dimethoxy 2,2 Bipyridine Complexes

Oxidation Reactions Catalyzed by 6,6''-Dimethoxy-2,2''-bipyridine Complexes

Complexes of this compound have been investigated as catalysts in a range of oxidation reactions, leveraging the ligand's ability to stabilize metal centers in various oxidation states.

While extensive research has been conducted on copper(I)/nitroxyl systems for the aerobic oxidation of alcohols, specific studies employing this compound are not prominently documented. However, significant work has been done with the isomeric 4,4'-dimethoxy-2,2'-bipyridine (B102126), which provides valuable insights into the role of methoxy-substituted bipyridine ligands in these reactions.

A notable catalyst system for the aerobic oxidation of a wide range of alcohols consists of a copper(I) salt, such as Cu(I)OTf, and 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO). acs.orgnih.govresearchgate.net In this system, the choice of the bipyridine ligand is crucial for catalytic efficiency. Studies have shown that electron-rich bipyridine derivatives enhance the reaction rate. nih.gov Specifically, the use of 4,4'-dimethoxy-2,2'-bipyridine ((MeO)bpy) has yielded excellent results, enabling the efficient oxidation of primary and secondary allylic, benzylic, and aliphatic alcohols. acs.orgnih.gov This catalyst system exhibits broad functional group compatibility, and reactions are often complete within an hour at room temperature using ambient air as the oxidant. acs.orgnih.govresearchgate.net

The superior performance of the (4,4'-MeO-bpy)Cu(I)/ABNO system over traditional Cu/TEMPO systems is attributed to the electronic properties of the ligand and the less sterically hindered nature of ABNO compared to TEMPO. nih.govorganic-chemistry.org While direct data for the 6,6''-dimethoxy isomer in this system is not available, the findings with the 4,4'-isomer underscore the importance of the electronic and steric tuning of the bipyridine ligand in designing effective oxidation catalysts.

Table 1: Comparison of Catalyst Systems for Aerobic Alcohol Oxidation

Catalyst System Substrate Scope Reaction Conditions Key Advantages
(4,4'-MeO-bpy)Cu(I)/ABNO Broad (1° and 2° allylic, benzylic, aliphatic alcohols) Room temperature, ambient air High efficiency, broad scope, mild conditions

Oxygenation Reactions with Copper(I) Homoleptic Complexes

The redox behavior of homoleptic copper(I) complexes with substituted 2,2'-bipyridine (B1663995) ligands, including 6,6'-dimethoxy-2,2'-bipyridine, has been investigated to assess their potential as catalysts for oxygenation reactions. nih.gov These studies explore the reversible oxidation of the Cu(I) center and the formation of reactive oxygen species.

The steric hindrance imposed by the methoxy (B1213986) groups at the 6 and 6' positions in [Cu(6,6'-dimethoxy-2,2'-bipyridine)₂]⁺ influences the geometry and redox properties of the complex. This steric crowding can prevent the typical flattening distortion upon oxidation to Cu(II), which in turn affects the reorganization energy of the complex. nih.gov

While the primary focus of some studies has been on the enhanced reversibility of complexes with methyl groups at the 6,6' positions, the inclusion of the 6,6'-dimethoxy derivative provides a valuable point of comparison for understanding the interplay of steric and electronic effects. nih.gov The potential of these simple homoleptic Cu(I) complexes as model catalysts for partial oxygenation reactions is an area of active research, with the ligand substitution playing a pivotal role in tuning the catalytic activity. nih.gov

Hydrogenation Processes Utilizing this compound Derived Catalysts

The use of this compound in the development of catalysts for hydrogenation is not well-documented.

Specific research detailing the application of catalysts derived from this compound for the hydrogenation of alkenes and carbonyls is not found in the available literature. While hydrogenation is a fundamental process in organic synthesis with a wide variety of catalysts being developed, the exploration of this particular ligand for this purpose has not been a significant focus of reported research.

Carbonylation Catalysis with 6,6''-Dihydroxy-2,2''-bipyridine Complexes

The closely related compound, 6,6''-dihydroxy-2,2''-bipyridine, has been successfully employed as a ligand in rhodium(I)-catalyzed carbonylation reactions. Specifically, square planar rhodium(I) complexes containing the 6,6'-dihydroxy-2,2'-bipyridine ligand have been synthesized and shown to be active catalysts for the carbonylation of methyl acetate (B1210297). nih.govimperial.ac.ukresearchgate.netsemanticscholar.orgscispace.com

In these complexes, the dihydroxy-bipyridine ligand plays a crucial role in the catalytic cycle. The synthesis of these rhodium(I) complexes often involves the protection of the hydroxyl groups, followed by coordination to the metal center and subsequent deprotection. imperial.ac.uk The resulting dicarbonyl complex, [Rh(6,6'-dihydroxy-2,2'-bipyridine)(CO)₂]SbF₆, has been isolated and characterized. imperial.ac.uk

These complexes have demonstrated catalytic activity in the carbonylation of methyl acetate to produce acetic anhydride, a key industrial process. The presence of the hydroxyl groups in proximity to the metal center is thought to influence the catalytic activity, potentially through hydrogen bonding interactions.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Copper(I) trifluoromethanesulfonate (B1224126) (Cu(I)OTf)
9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO)
4,4'-dimethoxy-2,2'-bipyridine
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
6,6''-dihydroxy-2,2''-bipyridine
Rhodium(I)
Methyl acetate
Acetic anhydride

Water Oxidation Catalysis (WOCs) Involving this compound Ligands

The application of this compound complexes in water oxidation catalysis (WOCs) is not extensively documented in current research literature. While related bipyridine ligands, such as 6,6'-dihydroxy-2,2'-bipyridine, have been investigated in this context, specific studies detailing the performance and mechanisms of this compound-based catalysts are limited. The electronic effects of the methoxy group, being electron-donating, are known to influence the redox potentials and stability of metal complexes, which are critical factors in the design of efficient water oxidation catalysts. However, detailed experimental studies and performance data for WOCs explicitly utilizing the this compound ligand are not prominently featured in available research.

Polymerization Reactions Mediated by this compound Derivatives

Complexes utilizing this compound as a ligand have been studied in polymerization reactions, particularly for the polymerization of 1,3-butadiene. Research in this area has often compared the catalytic performance of these complexes with that of analogous complexes bearing different substituents on the bipyridine backbone, such as hydroxyl groups or no substitution at all.

In the polymerization of 1,3-butadiene, cobalt (II) and nickel (II) complexes featuring the this compound ligand have demonstrated significantly lower catalytic activity compared to their counterparts with 6,6'-dihydroxy-2,2'-bipyridine (DHBP) ligands. nih.govrsc.orgrsc.orgresearcher.liferesearchgate.net When activated with an organoaluminum cocatalyst like methylaluminoxane (B55162) (MAO), the DHBP-ligated Co and Ni complexes show much higher efficacy in producing polybutadiene (B167195). nih.govrsc.org

For instance, a cobalt complex with the DHBP ligand yielded a polybutadiene with a high cis-1,4 structure (up to 94.6%) and a high yield, whereas the cobalt complex with the this compound ligand produced the polymer in a much lower yield under similar conditions. nih.govrsc.org This suggests that the hydroxy groups in close proximity to the metal center play a crucial role in enhancing the catalytic activity, a benefit not conferred by the methoxy groups. nih.gov

Table 1: Comparison of Catalyst Performance in 1,3-Butadiene Polymerization

Catalyst Precursor Ligand Yield (%) Polymer Microstructure (cis-1,4:trans-1,4:1,2)
1-Co 6,6'-dihydroxy-2,2'-bipyridine 87 94.6 : 3.3 : 2.2
3-Co 6,6'-dimethoxy-2,2'-bipyridine 3 Not Specified
4-Co 2,2'-bipyridine 8 Not Specified
1-Ni 6,6'-dihydroxy-2,2'-bipyridine 72 92.0 : 4.6 : 3.4
3-Ni 6,6'-dimethoxy-2,2'-bipyridine 12 Not Specified

Data sourced from studies on Co and Ni complexes with various bipyridine ligands. rsc.org

Other C-H Activation Catalysis Facilitated by this compound Complexes

The this compound ligand has been successfully employed in facilitating C-H activation reactions with several transition metals. researchgate.net Its reaction with specific metal precursors leads to the formation of cyclometalated complexes through the intramolecular activation of a C(sp²)−H bond on one of the pyridine (B92270) rings. researchgate.netacs.org

Notably, the treatment of this compound with gold(III) acetate results in the exclusive formation of a "rollover" cyclometalated gold(III) derivative. researchgate.netacs.org This process involves the activation of the C(3)−H bond of a pyridine ring to form a new carbon-gold bond, yielding a cycloaurated complex. researchgate.netacs.org While several bipyridine ligands were tested with gold(III) derivatives, only 6,6'-dimethoxy-2,2'-bipyridine was found to be activated through this rollover pathway. researchgate.net

This type of C-H activation has not been limited to gold. Similar reactivity has been observed with other metals. For example, reacting this compound with palladium(II) and platinum(II) precursors also yields cyclometalated complexes. researchgate.net The reaction with cis-[Pt(DMSO)₂Cl₂] in dichloromethane (B109758) at reflux produces the analogous platinum(II) chloro-bridged dimer complex. researchgate.net These reactions demonstrate the utility of the this compound ligand in directing C-H activation at a specific position, which is a key step in many catalytic cycles for organic synthesis.

Theoretical and Computational Investigations of 6,6 Dimethoxy 2,2 Bipyridine and Its Complexes

Electronic Structure Elucidation via Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of transition metal complexes, providing a balance between computational cost and accuracy nih.govresearchgate.nettu-braunschweig.de. For complexes involving 6,6''-Dimethoxy-2,2''-bipyridine, DFT calculations are used to determine ground-state geometries, molecular orbital energies, and electron density distributions. The introduction of methoxy (B1213986) groups, which are electron-donating, is known to influence the electronic properties of the bipyridine system, which in turn affects the stability and reactivity of the metal complexes formed nih.govchemrxiv.org.

Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states, making it an essential method for predicting and interpreting electronic absorption spectra (like UV-Vis) and understanding photochemical processes . Investigations into copper(I) complexes with substituted bipyridine ligands, including this compound, have utilized TD-DFT to reveal the charge-transfer character of their electronic transitions scholaris.ca.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. This HOMO-LUMO gap provides insight into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule researchgate.netnih.gov. In transition metal complexes, the nature and energy of these frontier orbitals dictate the characteristics of electronic transitions, such as Metal-to-Ligand Charge Transfer (MLCT).

Computational studies on various donor-acceptor molecules show that the HOMO-LUMO gap can be effectively tuned by modifying the donor, acceptor, or the π-conjugated bridge connecting them ub.edu. For complexes with this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, which would, in turn, affect the HOMO-LUMO gap and the energy of MLCT transitions ub.edu.

In a series of heteroleptic Cu(I) complexes designed for dye-sensitized solar cells, TD-DFT calculations revealed that the electronic transitions possess significant charge-transfer character scholaris.ca. The nature of these transitions is crucial for applications in light-harvesting and photocatalysis, as they are the primary step in converting light energy into chemical energy nih.gov. For instance, in Ni(Czbpy)Cl₂, a complex with a carbazole-decorated bipyridine ligand, TD-DFT calculations identified the primary absorption band as having intraligand charge transfer (ILCT) character, with electron density moving from the carbazole (B46965) donor to the bipyridine acceptor moiety researchgate.net.

Table 1: Representative Calculated HOMO-LUMO Gaps for Donor-Acceptor Compounds This table illustrates typical values from computational studies on related systems to provide context for the analysis of this compound complexes.

Compound TypeAcceptor Moietyπ BridgeCalculated HOMO-LUMO Gap (eV)
Carbazole D-A-DBenzothiadiazolePhenyl3.42
Carbazole D-A-DBenzothiadiazolePhenylethynyl2.51
Carbazole D-A-DAnthracenePhenyl2.79
Carbazole D-A-DAnthracenePhenylethynyl2.50
Data sourced from theoretical calculations on carbazole-based donor-acceptor molecules ub.edu.

DFT calculations are widely used to predict the redox potentials of transition metal complexes, a property fundamental to their application in catalysis and energy storage researchgate.nettu-braunschweig.descispace.com. The accuracy of these predictions can be high, although it is sensitive to the choice of the DFT functional and the solvation model used tu-braunschweig.dersc.org. The redox potential is influenced by the nature of the ligands, including both electronic and steric effects nih.gov.

For bipyridine complexes, substituents dramatically influence the redox properties. Electron-donating groups, like methoxy, increase electron density on the ligand and the coordinated metal, generally making the complex easier to oxidize (i.e., shifting the redox potential to a more negative value). Conversely, electron-withdrawing groups make the complex more difficult to oxidize arxiv.org. A multi-technique study investigating a series of homoleptic Cu(I) complexes with differently substituted 2,2'-bipyridine (B1663995) ligands, including this compound, explored how these substitutions impact the reversible oxidation of the copper center nih.govchemrxiv.orgrsc.org.

Computational models, supported by experimental techniques like cyclic voltammetry, can finely tune and predict the chemical properties and reactivity of such complexes by strategically placing substituents on the bipyridine scaffold. These theoretical approaches calculate the Gibbs free energy change for the reduction/oxidation process, which is then used to determine the redox potential rsc.org.

Spin density is the spatial distribution of the difference between spin-up and spin-down electron densities and is a key property for understanding open-shell molecules, such as transition metal complexes in certain spin states. DFT is often used to calculate spin density, but accurately predicting it for transition metal complexes remains a significant challenge, with results sometimes varying considerably between different DFT functionals tu-braunschweig.de.

While specific spin density analyses for this compound complexes are not widely reported, studies on closely related systems provide valuable insights. For example, a computational study on [Ru(tpy)(Me₂bpy)(py)]²⁺, where Me₂bpy is the structurally similar 6,6'-dimethyl-2,2'-bipyridine (B1328779), used DFT to analyze the spin density in different excited states nih.gov.

In the triplet metal-to-ligand charge transfer (³MLCT) state of this complex, the spin density analysis shows that one unpaired electron is located in a dπ orbital of the Ruthenium center, while the other is in a π* orbital of the terpyridine (tpy) ligand. This results in a Mulliken spin density of nearly +1 on the Ru atom. In contrast, for the triplet metal-centered (³MC) excited state, both unpaired electrons reside in d-orbitals on the metal center, leading to a significantly different spin distribution nih.gov. This type of analysis is crucial for understanding photochemical reaction mechanisms, such as ligand dissociation, as the reactivity is governed by the character of the populated excited state nih.gov. These findings suggest that for a similar Ru(II) complex with this compound, the spin density would likewise be distributed between the metal and the π-accepting ligands in MLCT states.

Computational Studies on Reaction Mechanisms Involving this compound Complexes

DFT calculations are a cornerstone for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation barriers. The specific ligand coordinated to a metal center plays a defining role in the catalytic cycle.

Studies involving gold(III) have shown that this compound can undergo intramolecular C(sp²)–H bond activation at the C(3) position of one of its pyridine (B92270) rings rsc.org. The reaction with gold(III) acetate (B1210297) leads to the formation of a "rollover" cycloaurated complex. This specific reactivity, which was not observed with other tested bipyridine ligands, highlights the unique influence of the dimethoxy substitution pattern rsc.org.

In a different context, computational studies on Pd-catalyzed aerobic aza-Wacker reactions have provided insight into the role of 6,6'-disubstituted bipyridine ligands nih.gov. While this study focused on 6,6'-dimethyl-2,2'-bipyridine, its findings are highly relevant. DFT calculations showed that ligands like 6,6'-dimethyl-2,2'-bipyridine can destabilize the ground-state palladium complex while simultaneously stabilizing the rate-limiting transition state for the reaction. This effect, which accelerates catalysis, is attributed to the ligand's ability to switch between a bidentate (κ²) and a monodentate (κ¹) coordination mode, a property known as hemilability nih.gov. This behavior is facilitated by the steric hindrance from the 6,6'-substituents, which promotes the dissociation of one pyridine arm to open a coordination site for the substrate nih.gov.

Theoretical Assessment of Stereoelectronic Properties and Steric Hindrance of this compound Ligands

The substituents at the 6 and 6' positions of a 2,2'-bipyridine ligand exert profound stereoelectronic effects that dictate the geometry and reactivity of its metal complexes. The methoxy groups in this compound are sterically bulky, preventing the two pyridine rings from adopting a coplanar conformation when coordinated to a metal.

This steric hindrance has several important consequences. First, it can enforce a distorted coordination geometry on the metal center. For instance, in a study of a rhenium(I) complex with the even bulkier 6,6'-ditriphenylamine-2,2'-bipyridine ligand, the steric clash forced the metal ion to sit 23° out of the plane of the bipyridine unit. Similar distortions are expected for complexes of this compound.

Second, as discussed in the context of palladium catalysis, steric hindrance is a key driver of hemilability nih.gov. The bulk of the 6,6'-substituents makes it energetically favorable for one of the nitrogen atoms to dissociate from the metal center, freeing up a coordination site necessary for catalysis. This interconversion between bidentate and monodentate binding modes is a critical stereoelectronic property that distinguishes these ligands from the unsubstituted 2,2'-bipyridine, which often acts as an inhibitor in the same catalytic reactions by binding too strongly nih.gov. DFT computational studies are essential for quantifying the energetic differences between these coordination modes and understanding their impact on reaction pathways nih.gov.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods, particularly TD-DFT, are invaluable for predicting and interpreting the spectroscopic properties of molecules . By calculating the energies and characters of electronic transitions, researchers can assign the absorption bands observed in experimental UV-Vis spectra.

A combined experimental and computational study on homoleptic Cu(I) complexes with various substituted bipyridines, including this compound, demonstrated the power of this approach chemrxiv.orgrsc.org. The investigation used DFT-based calculations to support the analysis of UV-Vis-NIR and Raman spectroscopy data. This synergy allowed for the identification of changes in the copper ion's oxidation state and modifications in the local structure of the metal complex during a reaction rsc.org. The computed spectra can be compared directly with experimental results, helping to confirm the identity of transient species or reaction products rsc.org.

Furthermore, DFT calculations can be used to simulate vibrational spectra (IR and Raman) researchgate.net. By calculating the vibrational frequencies and normal modes, a detailed assignment of the experimental spectra can be achieved, providing a deeper understanding of the molecule's structure and bonding researchgate.net.

Supramolecular Chemistry and Advanced Materials Applications of 6,6 Dimethoxy 2,2 Bipyridine

Metal-Coordination Driven Self-Assembly of 6,6''-Dimethoxy-2,2''-bipyridine Derivatives

Coordination-driven self-assembly is a powerful strategy for constructing complex, functional two- and three-dimensional supramolecular structures from metal ions and organic ligands. nih.gov The geometric and electronic information encoded within the ligands and the coordination preferences of the metal ions direct the spontaneous formation of these architectures. ambeed.com Ligands based on the 2,2'-bipyridine (B1663995) scaffold are fundamental components in this field. ambeed.com

The coordinating behavior of this compound has been explored in the formation of discrete metal-organic assemblies. sigmaaldrich.com Its derivatives can be designed to act as rigid organic ligands that, upon coordination with metal ions, form a variety of structures. chemimpex.com For instance, the reaction of this compound with gold(III) acetate (B1210297) leads to the formation of a cyclometalated gold(III) derivative through the activation of a C(3)-H bond on one of the pyridine (B92270) rings. researchgate.netacs.org This "rollover" cyclometalation demonstrates how the ligand's structure can be intentionally modified through coordination to create specific, stable complexes. researchgate.net The resulting acetato ligands in such a complex can be subsequently exchanged, allowing for further structural elaboration. researchgate.net

The self-assembly process can be influenced by various factors, including the choice of metal precursor, solvent, and reaction conditions, which can determine the final product. sigmaaldrich.com The ability of bipyridine ligands to form stable complexes with a wide range of metal ions, including palladium(II), platinum(II), and copper(I), makes them versatile building blocks for M2L4 type coordination cages and other complex structures. sigmaaldrich.comrsc.org The specific steric hindrance and electron-donating nature of the methoxy (B1213986) groups in this compound play a crucial role in directing the assembly and influencing the properties of the resulting supramolecular structures.

Applications in Organic Optoelectronic Devices

The distinct properties of this compound have led to its incorporation into various organic optoelectronic devices, where it contributes to enhanced performance and stability.

Organic Light-Emitting Diodes (OLEDs) Utilizing this compound-based Materials

Organic light-emitting diodes (OLEDs) are a major technology in displays and solid-state lighting. The performance of an OLED is highly dependent on the properties of the organic materials used, particularly the emitter, which is responsible for light generation. csic.es Bipyridine-based compounds are often used as electron-transport materials or as ligands in phosphorescent emitters. csic.escore.ac.uk

A notable application of this compound is in the development of emitters for OLEDs. For example, the heteroleptic copper(I) complex [Cu(POP)(MeO-bpy)][PF6] (where POP is bis(2-(diphenylphosphino)phenyl)ether and MeO-bpy is 6,6'-dimethoxy-2,2'-bipyridine), designated as Cu88, has been utilized as an emitter in solution-processed OLEDs. iucr.org The introduction of the methoxy groups provides a stronger electron-donating effect compared to methyl groups, which strengthens the metal-ligand bond and enhances the photoluminescence of the complex. nih.gov This complex exhibits yellow emission centered at 575 nm with a photoluminescence quantum yield (PLQY) of 20%. iucr.org

Furthermore, related dimethoxy-bipyridine derivatives have been investigated as host materials for phosphorescent OLEDs (PhOLEDs). A compound incorporating a 2-[(2′,6′-dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole structure was found to have a high energy gap (3.48 eV) and triplet energy (2.64 eV), making it a suitable host material for OLED applications. rsc.org Similarly, platinum(II) complexes featuring dimethoxy bipyridine ligands have been developed as sky-blue phosphorescent materials for OLEDs, demonstrating high quantum efficiency. bldpharm.comresearchgate.net These findings underscore the potential of designing materials based on the dimethoxy-bipyridine scaffold to achieve high-performance OLEDs. csic.es

Light-Emitting Electrochemical Cells (LECs) Incorporating Complexes with this compound Ligands

Light-emitting electrochemical cells (LECs) are single-layer lighting devices that offer simple fabrication and low-cost potential. nih.gov Their performance is critically dependent on the luminescent material, which is typically an ionic transition metal complex. Copper(I) complexes are particularly attractive for LECs due to copper's natural abundance and lower cost compared to iridium or ruthenium. nih.gov

The use of this compound as a ligand in heteroleptic copper(I) complexes has been shown to significantly enhance LEC performance. nih.gov In a comparative study, the complex [Cu(MeO-bpy)(POP)][PF6], where MeO-bpy is 6,6'-dimethoxy-2,2'-bipyridine, demonstrated superior properties compared to the analogous complex with an unsubstituted bipyridine ligand. nih.govnih.gov The methoxy groups provide a stronger electron-donating effect than methyl groups, which strengthens the metal-ligand coordination and reduces non-radiative relaxation processes. nih.gov

The [Cu(MeO-bpy)(POP)][PF6] complex exhibited enhanced thermal and photostability, higher photoluminescence quantum yield (PLQY), and improved ionic conductivity in thin films. nih.gov These beneficial features translated into LEC devices with superior luminance, stability, and efficacy compared to the unsubstituted reference device. nih.gov Specifically, LECs based on the methoxy-substituted complex achieved up to a fourfold enhancement in efficiency and stability. nih.gov

ComplexEmission Max (nm)PLQY (powder)Luminance (cd/m²)Efficacy (cd/A)Stability Enhancement
[Cu(bpy)(POP)][PF6] 5800.06ReferenceReferenceReference
[Cu(MeO-bpy)(POP)][PF6] 5700.14OutperformingOutperforming3-4 fold
Data compiled from reference nih.gov.

This work highlights a rational ligand design strategy where functionalizing the 2,2'-bipyridine ligand at the ortho positions with methoxy groups leads to significantly improved electroluminescent devices. iucr.orgnih.gov

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in emissive materials, enabling the potential for 100% internal quantum efficiency in lighting devices without relying on heavy metals like iridium. researchgate.net The key to TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which facilitates reverse intersystem crossing (RISC) from the T1 to the S1 state, followed by delayed fluorescence. researchgate.netnih.gov

Copper(I) complexes are promising candidates for TADF emitters. nih.gov Research has indicated that complexes of this compound may exhibit TADF properties. For instance, in studies of [Cu(P^P)(N^N)]+ type complexes, an increase in excited-state lifetimes when moving from powder samples to a frozen matrix can suggest the presence of TADF. iucr.org

Specifically, the complex Cu88, which contains the this compound ligand ([Cu(MeO-bpy)(POP)][PF6]), has been identified as a TADF emitter. iucr.orgnih.gov This complex shows yellow emission with observed lifetimes that have both a prompt and a delayed component (1.22 µs and 0.13 µs), a characteristic feature of TADF. nih.gov The design, which incorporates strong electron-donating methoxy groups, helps to modulate the electronic structure of the complex, likely contributing to the small energy gap required for efficient TADF. nih.govnih.gov The development of such copper(I) complexes is a key area of research for creating efficient and cost-effective TADF emitters for next-generation OLEDs and LECs. nih.gov

Role in Dye-Sensitized Solar Cells (DSCs)

Dye-sensitized solar cells (DSCs) represent a promising photovoltaic technology that mimics natural photosynthesis. A key component of a DSC is the sensitizer (B1316253) (dye), which absorbs light and injects electrons into a semiconductor, and the redox mediator, which regenerates the oxidized dye. bohrium.com Copper complexes have emerged as excellent redox mediators, offering high open-circuit voltages (Voc) due to their favorable redox potentials. bohrium.commdpi.com

While much of the research on copper-based mediators has focused on ligands like 6,6′-dimethyl-2,2′-bipyridine, which has led to devices with over 10% power conversion efficiency, the introduction of methoxy groups has also been explored. nih.govbohrium.com In a study aimed at creating an "all-copper" DSC, where both the dye and the electrolyte are based on copper complexes, a derivative of this compound was utilized. nih.govbohrium.com

Specifically, a heteroleptic copper(I) dye featuring a phosphonic acid anchoring group and a 4,4′-dimethoxy-6,6′-dimethyl-2,2′-bipyridine ancillary ligand was paired with a homoleptic copper(I)/(II) electrolyte based on the same ancillary ligand. nih.govbohrium.com The electron-donating methoxy groups were found to lower the oxidation potential of the complex compared to its unsubstituted counterpart. nih.gov This all-copper DSC achieved a power conversion efficiency of 2.06%. nih.govbohrium.com Although this efficiency is modest compared to standard ruthenium-based DSCs, it demonstrates the viability of using only earth-abundant copper, highlighting the potential for further optimization through ligand design. nih.govbohrium.com The study underscores that modifying the bipyridine ligand with methoxy groups is a valid strategy for tuning the properties of both the dye and the electrolyte in DSCs. nih.gov

Aggregation-Induced Emission (AIE) Characteristics of this compound Derived Systems

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules (AIEgens) are induced to emit intensely upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.

While the AIE characteristics of systems derived specifically from this compound are an emerging area of research, related compounds have shown promise. Commercial suppliers list "Aggregation-Induced Emission" as a potential research application for 6,6'-dimethoxy-2,2'-bipyridine, suggesting its potential as a building block for AIE-active materials. nih.gov

Recent research has pointed towards crystallization-induced enhanced emission in dimethoxy-2,2'-bipyridine polypyridine complexes, a phenomenon closely related to AIE. Furthermore, a related "rollover" iridium(III) complex has been shown to be active for "aggregation induced phosphorescence" (AIP), acting as a multi-stimuli-responsive luminescent material. These findings suggest that the structural features of dimethoxy-bipyridine ligands can be conducive to AIE or related solid-state emission enhancement phenomena. The development of AIEgens is of great interest for applications in optoelectronic devices, chemical sensors, and bioimaging.

Formation of Supramolecular Networks and Molecular Wires

The ability of 2,2'-bipyridine (bpy) and its derivatives to act as versatile building blocks is central to the field of supramolecular chemistry. These ligands are renowned for their strong and predictable coordination to metal ions, enabling the self-assembly of complex, functional architectures. The strategic placement of substituents on the bipyridine framework, such as the methoxy groups in this compound, can precisely control the steric and electronic properties of the resulting metal complexes, influencing their assembly into larger supramolecular networks and one-dimensional structures known as molecular wires. Symmetrically substituted chelating ligands like 2,2'-bipyridine are pivotal in coordination chemistry, catalysis, and the development of optoelectronic materials. researchgate.net

While 2,2'-bipyridine itself is a foundational component for molecular wires due to its stability and strong coordination properties, the specific coordinating behavior of this compound is an area of ongoing research, with some studies noting it as "almost unexplored". researchgate.netresearchgate.net The introduction of methoxy groups at the 6 and 6' positions, adjacent to the nitrogen donor atoms, imparts significant steric hindrance. This bulkiness can influence the coordination geometry of metal complexes, a critical factor in the design of supramolecular structures. nih.gov For instance, research on the similarly bulky 6,6'-ditriphenylamine-2,2'-bipyridine ligand showed that its complexes with Re(I) exhibited a distorted geometry, with the metal ion pushed significantly out of the plane of the bipyridine unit. nih.gov

The formation of extended networks often relies on non-covalent interactions, such as π–π stacking, between the aromatic rings of adjacent complexes. While detailed studies on the crystal engineering of this compound are limited, research on its isomer, 4,4'-Dimethoxy-2,2'-bipyridine (B102126), provides valuable insight into how such methoxy-substituted ligands participate in supramolecular assembly. In a palladium(II) complex containing both 2,2'-bipyridine and 4,4'-Dimethoxy-2,2'-bipyridine, the complex cations align into columns through weak π–π stacking interactions. iucr.orgiucr.org These interactions occur between the pyridine rings of neighboring complexes, with distinct distances measured between the centroids of the rings. iucr.orgiucr.org

Research Findings on a Related Isomer Complex

Although this data is for the 4,4'- isomer, it demonstrates the principle that methoxy-substituted bipyridines can effectively form ordered, one-dimensional stacks, a fundamental characteristic of molecular wires. The synthesis of related bromo-substituted bipyridines has also been developed specifically for creating "metal-complexing molecular rods". acs.org

Direct studies on this compound have explored its coordination with various metal ions, which is the first step in forming larger assemblies. Research involving its reaction with gold(III) acetate led to the formation of a cyclometalated derivative, indicating activation of a C-H bond on the pyridine ring. researchgate.net Similarly, a study on homoleptic copper(I) complexes investigated the effect of different substituents on the bipyridine ligand, including this compound, on the redox behavior of the complex. researchgate.net While these studies focus on the molecular properties of individual complexes rather than extended networks, they are crucial for understanding the fundamental coordination chemistry that would underpin any potential supramolecular structures.

Advanced Spectroscopic and Structural Characterization of 6,6 Dimethoxy 2,2 Bipyridine and Its Complexes

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as a definitive tool for elucidating the precise three-dimensional structure of 6,6'-Dimethoxy-2,2'-bipyridine and its metallic complexes in the solid state. This technique has been instrumental in confirming the molecular geometry, bond lengths, and bond angles, providing unequivocal structural evidence.

For instance, the crystal structure of a ruthenium(II) complex incorporating 6,6'-dimethoxy-2,2'-bipyridine, specifically [Ru(Me-bpy)(MeO-bpy)(PPh3)Cl][PF6], has been successfully determined. asianpubs.org Similarly, the structures of gold(III) complexes with modified bipyridine ligands, including a 4,4'-dimethoxy-2,2'-bipyridine (B102126) derivative, have been characterized, revealing a square planar geometry around the gold center. nih.gov In another study, the crystal structure of a carbazole (B46965) derivative containing a 2′,6′-dimethoxy-2,3′-bipyridine moiety was elucidated, showing a nearly planar bipyridine system with a dihedral angle of 7.91 (13)° between the two pyridine (B92270) rings. iucr.org

In the solid state, the crystal packing of 6,6'-Dimethoxy-2,2'-bipyridine complexes is often influenced by non-covalent interactions, including π-π stacking. These interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, play a significant role in the supramolecular assembly and stability of the crystal lattice.

Hydrogen bonding is another crucial non-covalent interaction that governs the solid-state architecture of 6,6'-Dimethoxy-2,2'-bipyridine and its derivatives. These interactions can occur between the ligand and solvent molecules or between different components of a complex, leading to the formation of extended supramolecular networks.

In the crystal structure of a carbazole derivative containing a dimethoxy-bipyridine moiety, adjacent molecules are connected via C—H⋯O/N hydrogen bonds, resulting in a three-dimensional network. iucr.org The presence of both π-π stacking and hydrogen bonding creates a robust and intricate crystal lattice. The interplay of these weak interactions is fundamental to understanding the principles of crystal engineering and designing materials with specific solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ³¹P, Multinuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of 6,6'-Dimethoxy-2,2'-bipyridine and its complexes in solution. ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms, while ³¹P NMR is particularly useful for characterizing complexes containing phosphorus-based ligands.

In the ¹H NMR spectrum of the free 6,6'-dimethoxy-2,2'-bipyridyl ligand, characteristic signals are observed for the aromatic protons and the methoxy (B1213986) groups. For example, in CDCl₃, the spectrum shows signals at δ = 8.02 (d, 2H), 7.68 (dd, 2H), 6.75 (d, 2H), and 4.04 (s, 6H). rsc.org Upon complexation to a metal center, these chemical shifts can change significantly, providing insights into the coordination environment. For instance, in a ruthenium(II) complex, the pyridyl protons show distinct signals due to the asymmetric geometry of the complex. asianpubs.org

³¹P NMR is invaluable for studying complexes containing phosphine (B1218219) ligands. In a heteroleptic ruthenium(II) complex containing a triphenylphosphine (B44618) ligand, a singlet peak is observed around 45 ppm in the ³¹P NMR spectrum. asianpubs.org This information, combined with ¹H NMR data, allows for a comprehensive structural assignment in solution. Multinuclear NMR, including ¹³C NMR, further aids in the complete characterization of these molecules. rsc.orgrsc.org

Electronic and Vibrational Spectroscopies (UV-Vis-NIR, Raman, FTIR)

Electronic and vibrational spectroscopies provide complementary information about the electronic structure and bonding within 6,6'-Dimethoxy-2,2'-bipyridine and its complexes.

UV-Vis-NIR Spectroscopy: This technique probes the electronic transitions within a molecule. Homoleptic Cu(I) complexes with substituted bipyridine ligands, including the 6,6'-dimethoxy derivative, have been investigated using UV-Vis-NIR spectroscopy to study their redox behavior. rsc.orgnih.govurv.cat The absorption spectra can reveal metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal complexes. For example, a carbazole derivative with a dimethoxy-bipyridine unit exhibits an absorption edge at 356 nm, corresponding to an energy gap of 3.48 eV. iucr.org

Raman and FTIR Spectroscopy: These vibrational spectroscopy techniques provide information about the molecular vibrations and are sensitive to changes in bonding and symmetry upon complexation. FTIR spectroscopy has been used to characterize new ruthenium(II) complexes containing 6,6'-dimethoxy-2,2'-bipyridine. asianpubs.org In conjunction with Raman spectroscopy, these methods have been employed in a multi-technique approach to study the reversible oxidation of Cu(I) homoleptic complexes, allowing for the identification of changes in the metal's oxidation state and local structure. rsc.orgnih.govurv.cat

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of 6,6'-Dimethoxy-2,2'-bipyridine and its metal complexes. It provides information on the oxidation and reduction potentials, the reversibility of redox processes, and the stability of the resulting species.

The electrochemical behavior of homoleptic Cu(I) complexes with various substituted bipyridine ligands, including the 6,6'-dimethoxy derivative, has been studied to understand the effect of the substituents on the reversible oxidation of the copper center. rsc.orgnih.govurv.cat These studies, often supported by theoretical calculations, help in identifying changes in the oxidation state of the metal ion upon applying a potential. The redox properties of iron(II) polypyridine complexes, including those with dimethoxy-bipyridine ligands, have also been characterized using cyclic voltammetry. researchgate.net This technique is crucial for designing and evaluating complexes for applications in areas such as catalysis and molecular electronics, where electron transfer processes are fundamental.

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry is an essential tool for determining the molecular weight and confirming the composition of 6,6'-Dimethoxy-2,2'-bipyridine and its complexes. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous identification of the synthesized compounds.

ESI-MS has been used to characterize a variety of metal complexes containing substituted bipyridine ligands. rsc.orgrsc.org For instance, the characterization of new heteroleptic bis-bipyridine ruthenium(II) complexes and gold(III) complexes with functionalized bipyridine ligands included the use of mass spectrometry to confirm their identity. asianpubs.orgnih.gov This technique is also valuable for studying the fragmentation patterns of complexes, which can provide additional structural information.

Q & A

Q. What are the established synthetic routes for 6,6'-dimethoxy-2,2'-bipyridine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves functionalizing 2,2'-bipyridine at the 6,6' positions. Key steps include:

  • Suzuki Coupling : Using 6,6'-dibromo-2,2'-bipyridine with methoxy-substituted boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/DMF solvent system .
  • Oxidation of Methyl Precursors : 6,6'-Dimethyl-2,2'-bipyridine can be oxidized with KMnO₄ in aqueous acidic conditions to yield carboxylated intermediates, followed by esterification and methoxy substitution .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%). Monitor via ¹H NMR (e.g., δ 3.9–4.1 ppm for OCH₃ groups) and HPLC .

Q. How is 6,6'-dimethoxy-2,2'-bipyridine characterized structurally and electronically?

Methodological Answer:

  • X-ray Crystallography : Resolves steric effects of methoxy groups; bond lengths and angles confirm planarity and ligand geometry .
  • Spectroscopy :
    • UV-Vis : π→π* transitions at ~275 nm; MLCT bands in metal complexes (e.g., Cu(I) at ~450 nm) .
    • ¹H/¹³C NMR : Methoxy protons at δ 3.9–4.1 ppm; aromatic protons split into doublets (J = 8–10 Hz) .
  • Cyclic Voltammetry : Redox potentials (e.g., E₁/₂ for Cu(I/II) complexes) reveal electronic effects of methoxy groups .

Advanced Research Questions

Q. How do methoxy substituents influence the catalytic activity of 6,6'-dimethoxy-2,2'-bipyridine metal complexes?

Methodological Answer: Methoxy groups modulate activity via:

  • Electronic Effects : Electron-donating OCH₃ raises metal d-orbital energy, enhancing backdonation in Cu(I) complexes and stabilizing MLCT states. This improves catalytic turnover in oxidative Heck reactions .
  • Steric Effects : Methoxy groups introduce steric hindrance, reducing undesired ligand displacement. For example, in ACN solvent, [Cu(MeO-bpy)(POP)]⁺ complexes resist degradation compared to unsubstituted analogs .
  • Case Study : In LECs (light-emitting electrochemical cells), methoxy substitution increases device stability (10x longer lifetime) by shielding the metal center from solvent interactions .

Q. What strategies resolve contradictions in solvent compatibility for 6,6'-dimethoxy-2,2'-bipyridine complexes?

Methodological Answer:

  • Solvent Screening : Avoid coordinating solvents (e.g., ACN) for Cu(I) complexes; use dichloromethane or THF to prevent ligand exchange .
  • Additives : Add non-coordinating electrolytes (e.g., [BArF₂₄]⁻) to stabilize charged species in electrochemical applications .
  • Spectroscopic Monitoring : Track MLCT band integrity (UV-Vis at 450 nm) to assess solvent-induced degradation .

Q. How can regioselective C–H activation be achieved using 6,6'-dimethoxy-2,2'-bipyridine in cyclometalation reactions?

Methodological Answer:

  • Rollover Cyclometalation : Methoxy groups direct C–H activation at specific positions. For Au(III), activation occurs at the C(3) position, forming stable N′,C(3) cycloaurated complexes. Key conditions:
    • Use [AuCl₃(tht)] (tht = tetrahydrothiophene) in DCE at 80°C.
    • Monitor via ¹H NMR loss of methoxy proton signals and ESI-MS for [M-Cl]⁺ intermediates .

Q. What computational methods predict the thermodynamic stability of 6,6'-dimethoxy-2,2'-bipyridine derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess ligand strain and metal-ligand bond strength.
  • Acidity Studies : Calculate pKa values for hydroxylated analogs (e.g., 6,6'-dihydroxy-2,2'-bipyridine) using COSMO-RS solvation models, validated experimentally via potentiometric titrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.